Ethyl 3-(4-bromophenyl)-3-phenylpropanoate
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Overview
Description
Ethyl 3-(4-bromophenyl)-3-phenylpropanoate: is an organic compound characterized by its bromophenyl and phenyl groups attached to a propanoate ester
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using ethyl 3-(4-bromophenyl)propanoate as a starting material. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with ethyl bromoacetate to form the desired compound. This reaction requires anhydrous ether as a solvent and is conducted under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(4-bromophenyl)-3-phenylpropanoic acid
Reduction: 3-(4-bromophenyl)-3-phenylpropanol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Ethyl 3-(4-bromophenyl)-3-phenylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism by which ethyl 3-(4-bromophenyl)-3-phenylpropanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include enzymes involved in bacterial cell wall synthesis or human metabolic pathways.
Receptors: The compound may interact with receptors involved in inflammatory responses or other physiological processes.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)propionate: Similar structure but lacks the phenyl group.
Ethyl 3-(4-bromophenyl)butanoate: Similar but with an additional carbon in the chain.
Ethyl 3-(4-chlorophenyl)-3-phenylpropanoate: Similar but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 3-(4-bromophenyl)-3-phenylpropanoate is unique due to the presence of both bromine and phenyl groups, which confer specific chemical reactivity and potential biological activity not seen in the other compounds listed.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMGHNYWPBFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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